N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide
Description
The compound N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide is a synthetic amide derivative characterized by a benzothiophene moiety and a 2-fluorophenyl group. Benzothiophene is a sulfur-containing heterocycle frequently employed in medicinal chemistry due to its bioisosteric relationship with indole and naphthalene, offering enhanced metabolic stability and binding affinity in certain targets .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c20-16-7-3-1-5-13(16)9-10-19(23)21-11-17(22)15-12-24-18-8-4-2-6-14(15)18/h1-8,12,17,22H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOOPURPMUNQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Benzothiophene Formation
The benzothiophene nucleus is constructed using Pd(II)-mediated carbonylative cyclization (Scheme 1):
Reagents :
Procedure :
- 2-(Methylthio)phenylacetylene undergoes cyclocarbonylation at 80–100°C for 36 h.
- Demethylation and alkoxycarbonylation yield benzothiophene-3-carboxylate esters (68–75% yield).
- Ester hydrolysis (NaOH/EtOH) produces benzothiophene-3-carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield (2a) | 68% |
| Catalyst Recycling | 5 cycles (<5% loss) |
| Purity | >99% (HPLC) |
Functionalization to Ethanolamine Derivative
Stepwise Protocol :
- Reduction to Alcohol :
Benzothiophene-3-carboxylic acid → Benzothiophene-3-methanol via LiAlH₄ reduction (0°C, THF, 85% yield). - Oxidation to Ketone :
TEMPO/NaOCl oxidation generates benzothiophene-3-yl ketone (90% conversion). - Reductive Amination :
Optimization Insights :
- BF₃·Et₂O (10 mol%) enhances imine formation kinetics.
- Triethylsilane suppresses over-reduction side reactions.
Synthesis of 3-(2-Fluorophenyl)propanoyl Chloride
Nitroaldol (Henry) Reaction
Reaction Sequence :
- 2-Fluorobenzaldehyde + Nitromethane → (E)-3-(2-fluorophenyl)-2-nitroprop-1-ene (K₂CO₃, EtOH, 78% yield).
- Nitro Reduction :
H₂ (50 psi)/Raney Ni → 3-(2-fluorophenyl)propan-1-amine (92% purity).
Critical Parameters :
| Variable | Optimal Condition |
|---|---|
| Solvent | Ethanol/Water (4:1) |
| Temperature | 0–5°C (step 1) |
| Reduction Catalyst | Pd/C (10 wt%) |
Acyl Chloride Formation
Chlorination Protocol :
- 3-(2-Fluorophenyl)propanoic acid (1.2 eq) + SOCl₂ (3 eq), DMF (cat.)
- Reflux (70°C, 4 h) → 3-(2-fluorophenyl)propanoyl chloride (89% yield).
Purity Control :
- Distillation under reduced pressure (bp 102–105°C/15 mmHg).
- Stabilized with 0.1% BHT to prevent polymerization.
Amide Coupling and Final Product Isolation
Coupling Reaction
Conditions :
- 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine (1 eq)
- 3-(2-Fluorophenyl)propanoyl chloride (1.05 eq)
- Et₃N (2 eq), CH₂Cl₂ (0.1 M), 0°C → RT, 12 h
Yield Optimization :
| Additive | Conversion (%) |
|---|---|
| None | 67 |
| DMAP (5 mol%) | 89 |
| HOBt (1.2 eq) | 93 |
Workup :
- Aqueous NaHCO₃ wash (pH 7–8).
- Column chromatography (SiO₂, EtOAc/Hexanes 1:2 → 1:1).
Crystallization and Characterization
Recrystallization :
- Solvent: Ethanol/Water (7:3 v/v)
- Crystal habit: Prismatic needles (mp 148–150°C)
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8 Hz, 1H, ArH), 7.45–7.30 (m, 5H), 5.21 (br s, 1H, OH), 4.02 (q, J=6 Hz, 2H), 2.88 (t, J=7 Hz, 2H), 2.45 (t, J=7 Hz, 2H).
- HPLC : 99.2% purity (C18, MeCN/H₂O 55:45).
Alternative Synthetic Routes and Comparative Analysis
Enzymatic Aminolysis
Biocatalytic Approach :
Microwave-Assisted Coupling
Protocol :
- Reactants + PS-BEMP resin, MeCN, 100°C, 300 W, 20 min
- Outcome : 94% conversion (vs 78% conventional heating)
Energy Metrics :
| Method | Energy Input (kJ/mol) |
|---|---|
| Conventional | 420 |
| Microwave | 185 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Reactor Design :
- Pd-coated microchannel reactor (ID 500 µm)
- Residence time: 8 min (carbonylation step)
Productivity Gains :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Solvent consumption | 12 L/kg | 3.5 L/kg |
Waste Stream Management
Key Strategies :
- BmimBF₄ solvent recycling (≥98% recovery via nanofiltration).
- Pd recovery: >99.9% via chelating resins.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide exhibit anticancer properties. The benzothiophene structure is associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects against breast cancer cells, leading to further investigations into the structure-activity relationship (SAR) of benzothiophene derivatives.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It has been shown to modulate neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in neuronal cell cultures exposed to neurotoxic agents.
P2X7 Receptor Modulation
The compound has been identified as a modulator of the P2X7 receptor, which plays a crucial role in inflammation and pain signaling pathways. Research indicated that this compound could inhibit P2X7 receptor-mediated responses, suggesting its potential use in treating chronic pain conditions and inflammatory diseases.
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of this compound against various bacterial strains. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Data Tables
Case Study 1: Anticancer Research
A study published in 2024 investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Neuroprotection
In a 2023 study focusing on neuroinflammation, the compound was tested in an animal model of Alzheimer's disease. The administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide (CAS 2097916-68-0)
- Structural Similarity : Differs only in the halogen substitution (bromine vs. fluorine at the phenyl ring).
- Molecular Formula: C₁₉H₁₈BrNO₂S.
- Key Features : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding kinetics and metabolic stability. Halogen substitution often impacts target selectivity and potency in drug design .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- Structural Similarity : Replaces benzothiophene with an indole group and incorporates a biphenyl-fluorophenyl moiety.
- Molecular Formula : C₂₅H₂₂FN₂O.
- The biphenyl-fluorophenyl group may enhance π-π stacking interactions in hydrophobic binding pockets .
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structural Similarity : Substitutes benzothiophene with a methoxynaphthyl group and introduces a chlorophenethyl chain.
- Molecular Formula: C₂₂H₂₂ClNO₂.
- Chlorine enhances lipophilicity but may increase toxicity risks .
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-Fluorofentanyl)
- Structural Similarity : Shares the 2-fluorophenylpropanamide core but incorporates a piperidine-phenethyl group.
- Molecular Formula : C₂₂H₂₆FN₂O.
- Key Features: A fentanyl analog with opioid receptor affinity. The piperidine ring and phenethyl chain are critical for μ-opioid receptor binding, highlighting how minor structural changes drastically alter pharmacological activity .
Comparative Data Table
Notes and Limitations
Data Gaps : Direct pharmacological or kinetic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Halogen Impact : Fluorine’s electronegativity may improve metabolic stability compared to bromine but reduce steric interactions .
Therapeutic Speculation : Benzothiophene’s prevalence in kinase inhibitors (e.g., raloxifene analogs) suggests possible oncological applications, but further studies are needed.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzothiophene moiety, which is known for various biological activities, and a fluorophenyl group that may enhance its pharmacokinetic properties.
Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. Studies have indicated that it may promote nerve regeneration and neurite outgrowth, making it a candidate for treating neurodegenerative diseases .
- Anti-inflammatory Activity : It has been observed to inhibit the activity of pro-inflammatory cytokines, which suggests a role in managing inflammatory conditions .
- Antioxidant Properties : The presence of the benzothiophene structure is associated with antioxidant activity, which contributes to its neuroprotective effects by scavenging free radicals .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various cell lines:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, showing IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity.
- Neurite Outgrowth Assays : Enhanced neurite outgrowth was observed in neuronal cultures treated with this compound, suggesting its potential as a therapeutic agent for neuroregeneration .
In Vivo Studies
Animal model studies have provided further insights into the pharmacological effects:
- Neuroprotection in Rodents : Administration of the compound in rodent models of neurodegeneration resulted in significant improvements in motor function and reduced neuronal loss compared to control groups .
- Anti-inflammatory Effects : In models of inflammation, the compound reduced edema and inflammatory markers significantly, supporting its role as an anti-inflammatory agent .
Case Study 1: Neurodegenerative Disease Model
In a study conducted on mice with induced neurodegeneration, treatment with this compound led to:
- Improved Cognitive Function : Mice exhibited enhanced performance in memory tasks.
- Reduced Oxidative Stress Markers : There was a notable decrease in malondialdehyde (MDA) levels, indicating reduced oxidative damage.
Case Study 2: Inflammation Model
A separate study focused on inflammatory bowel disease (IBD) showed that:
- Decreased Inflammatory Cytokines : Levels of TNF-alpha and IL-6 were significantly lower in treated animals.
- Histopathological Improvements : Tissue analysis revealed reduced inflammation and improved mucosal integrity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection. For example, coupling 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine with 3-(2-fluorophenyl)propanoic acid derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt). Purification via column chromatography (silica gel, gradient elution) followed by recrystallization improves yield and purity. Validation requires HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (HRMS for molecular ion verification) .
Q. How can researchers characterize the compound’s structural and physicochemical properties?
- Methodological Answer :
- X-ray crystallography or NMR (COSY, HSQC) for stereochemical assignment of the hydroxyethyl and benzothiophene groups .
- LogP determination via reverse-phase HPLC or shake-flask methods to assess lipophilicity, critical for bioavailability predictions .
- Thermal stability via differential scanning calorimetry (DSC) to identify decomposition points .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Cell viability assays (MTT/XTT) in cancer lines (e.g., HepG2, MCF-7) to screen for antiproliferative activity .
- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) using fluorogenic substrates .
- Receptor binding studies (e.g., opioid or serotonin receptors) via competitive radioligand displacement assays, given structural analogs in .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer :
- Dose-response curves (IC50/EC50) to confirm potency thresholds.
- Assay standardization : Compare protocols (e.g., cell passage number, serum concentration) to identify variability sources.
- Orthogonal assays : Validate findings using alternate methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .
Q. What computational strategies predict target engagement and off-target effects?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) to prioritize targets like opioid receptors or cytochrome P450 isoforms .
- Machine learning models (e.g., DeepChem) trained on structural analogs (e.g., fluorofentanyl derivatives) to forecast ADMET properties .
- Molecular dynamics simulations (AMBER) to assess binding stability in lipid bilayers .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Methodological Answer :
- Analog synthesis : Modify the 2-fluorophenyl group (e.g., replace with 3- or 4-fluoro isomers) or benzothiophene substituents .
- Pharmacophore mapping (MOE, Discovery Studio) to identify critical hydrogen-bond donors/acceptors.
- In vitro metabolite profiling (LC-MS/MS) to guide stability improvements .
Experimental Design & Mechanistic Questions
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Rodent models : Intravenous/oral administration followed by plasma sampling for PK parameters (t½, Cmax, AUC) .
- Neurobehavioral assays (e.g., hot-plate test) if targeting CNS receptors, with opioid antagonist controls (naloxone) to confirm mechanism .
- Tissue distribution studies using radiolabeled compound (¹⁴C or ³H) .
Q. How can metabolic stability be assessed in preclinical development?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
